Product packaging for (S)-1,2,3,4-Tetrahydroquinolin-3-amine(Cat. No.:)

(S)-1,2,3,4-Tetrahydroquinolin-3-amine

Cat. No.: B12831479
M. Wt: 148.20 g/mol
InChI Key: FBSQFLMMNVFTRT-QMMMGPOBSA-N
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Description

Significance of the Chiral Tetrahydroquinoline Core in Organic Synthesis and Medicinal Chemistry

The significance of the chiral tetrahydroquinoline core is rooted in its three-dimensional structure, which allows for specific interactions with biological targets like enzymes and receptors. nih.gov This stereospecificity is crucial in drug design, as different enantiomers (mirror-image isomers) of a chiral molecule can exhibit vastly different biological activities. nih.gov The tetrahydroquinoline scaffold is present in numerous compounds that have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and neurotropic effects. nih.govresearchgate.net

In organic synthesis, the tetrahydroquinoline framework serves as a versatile synthetic intermediate. Its structure can be readily modified at various positions, allowing chemists to create a diverse library of compounds for biological screening. nih.gov The development of asymmetric methods to synthesize enantiomerically pure tetrahydroquinolines has been a significant area of research, further enhancing their value in drug discovery. organic-chemistry.org

The following table provides a glimpse into the diverse biological activities associated with the tetrahydroquinoline scaffold:

Biological ActivityTherapeutic Area
AnticancerOncology
AntimalarialInfectious Diseases
NeurotropicNeurology
Anti-inflammatoryImmunology
CETP InhibitionCardiovascular Disease

This table is for illustrative purposes and is not exhaustive.

Overview of (S)-1,2,3,4-Tetrahydroquinolin-3-amine as a Specific Chiral Building Block

This compound is a specific chiral building block that has garnered attention for its potential in the synthesis of novel pharmaceutical agents. Its structure features a primary amine group at the 3-position of the tetrahydroquinoline ring, providing a key reactive handle for further chemical modifications. The "(S)" designation indicates a specific stereochemical configuration at the chiral center, which is crucial for its selective interaction with biological targets.

The presence of the amine group allows for the formation of a wide range of derivatives, such as amides, sulfonamides, and ureas, which are common functionalities in drug molecules. This versatility makes this compound a valuable starting material for creating libraries of compounds to be tested for various biological activities.

Key structural features of this compound include:

A Chiral Center: The carbon at the 3-position is a stereocenter, leading to the existence of two enantiomers. The (S)-enantiomer is often the biologically active form.

A Primary Amine Group: This functional group is a key site for chemical derivatization.

A Tetrahydroquinoline Scaffold: This bicyclic ring system provides a rigid framework for the molecule.

Historical Development and Contemporary Relevance of Tetrahydroquinoline Research

Research into tetrahydroquinoline derivatives has a long history, with early studies focusing on their synthesis and basic chemical properties. acs.org The discovery of their presence in natural products with significant biological activities spurred greater interest in this class of compounds. gfcollege.in Over the decades, the field has evolved from simple synthetic methods to highly sophisticated catalytic asymmetric syntheses that provide access to enantiomerically pure tetrahydroquinolines. organic-chemistry.org

In recent years, the contemporary relevance of tetrahydroquinoline research has been underscored by the continued discovery of new biological activities and their application in the development of novel therapeutic agents. researchgate.netnih.gov For instance, tetrahydroquinoline derivatives have been investigated as potent inhibitors of Cholesteryl Ester Transfer Protein (CETP), which plays a role in cholesterol metabolism. nih.gov Furthermore, their potential as mTOR inhibitors for the treatment of lung cancer is an active area of research. tandfonline.comnih.gov The development of domino reactions for the synthesis of tetrahydroquinolines represents a modern, efficient, and environmentally friendly approach to accessing these important molecules. nih.gov

The timeline below highlights key milestones in tetrahydroquinoline research:

PeriodKey Developments
Early 20th CenturyInitial synthesis and characterization of tetrahydroquinoline.
Mid-20th CenturyDiscovery in natural products and initial biological screening.
Late 20th CenturyDevelopment of asymmetric synthesis methods.
21st CenturyIdentification as a "privileged scaffold," discovery of new biological targets (e.g., CETP, mTOR), and development of green synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2 B12831479 (S)-1,2,3,4-Tetrahydroquinolin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

(3S)-1,2,3,4-tetrahydroquinolin-3-amine

InChI

InChI=1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6,10H2/t8-/m0/s1

InChI Key

FBSQFLMMNVFTRT-QMMMGPOBSA-N

Isomeric SMILES

C1[C@@H](CNC2=CC=CC=C21)N

Canonical SMILES

C1C(CNC2=CC=CC=C21)N

Origin of Product

United States

Advanced Synthetic Methodologies for Enantiopure S 1,2,3,4 Tetrahydroquinolin 3 Amine and Its Chiral Derivatives

Asymmetric Synthesis Strategies for Chiral 3-Aminotetrahydroquinolines

The quest for enantiomerically pure 3-aminotetrahydroquinolines has spurred the development of several sophisticated asymmetric synthesis strategies. Among these, transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation have emerged as powerful tools, offering high efficiency and stereoselectivity.

Transition-Metal-Catalyzed Asymmetric Hydrogenation

Transition-metal-catalyzed asymmetric hydrogenation represents a direct and atom-economical method for the synthesis of chiral compounds. The selection of the metal center and the chiral ligand is crucial for achieving high enantioselectivity and catalytic activity. Rhodium, iridium, and ruthenium complexes have been extensively explored for the hydrogenation of various unsaturated precursors to yield chiral 3-aminotetrahydroquinolines.

Rhodium catalysts, often in combination with chiral phosphine (B1218219) ligands, have shown promise in the asymmetric hydrogenation of prochiral enamides and other related substrates. While direct asymmetric hydrogenation of 3-aminoquinolines is challenging, the hydrogenation of N-acylated enamines derived from 3-oxo-tetrahydroquinolines presents a viable pathway. For instance, rhodium complexes with chiral bisphosphine ligands have been successfully employed in the asymmetric hydrogenation of β-branched enamides, yielding β-stereogenic amines with high enantioselectivities. nih.gov

In a related context, rhodium catalysts have been utilized for the asymmetric transfer hydrogenation of 4-quinolone derivatives, resulting in the formation of 1,2,3,4-tetrahydroquinoline-4-ols with excellent enantioselectivities. nih.gov Although not a direct synthesis of the 3-amino analogue, this demonstrates the potential of rhodium-based systems for the stereocontrolled reduction of the quinoline (B57606) core. Furthermore, novel rhodium catalysts based on chiral diamine ligands have been developed for the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines, achieving modest to good enantiomeric excess values. acs.orgnih.gov These studies highlight the ongoing efforts to design more effective rhodium catalysts for the asymmetric reduction of N-heterocycles.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Catalyst System Substrate Type Product Type Max. ee (%) Reference
Rh/(R)-SDP β-branched enamides β-stereogenic amines 96 nih.gov
Tethered Rh complex 4-Quinolone derivatives 1,2,3,4-Tetrahydroquinoline-4-ols Excellent nih.gov
Rh-Cp*/(R)-CAMPY 1-Aryl-3,4-dihydroisoquinolines 1-Aryl-1,2,3,4-tetrahydroisoquinolines 69 acs.orgnih.gov

Iridium catalysts have emerged as highly effective for the asymmetric hydrogenation of a variety of quinoline derivatives. The development of iridium complexes with chiral phosphine ligands has enabled the direct hydrogenation of the heterocyclic ring of quinolines with high enantioselectivity. For instance, an iridium system with a phosphine/I2 combination has been reported for the enantioselective hydrogenation of quinoline derivatives, affording optically active tetrahydroquinolines with up to 96% ee. acs.org

More recent advancements include the use of P-stereogenic phosphinooxazoline iridium catalysts for the asymmetric hydrogenation of N-Boc-2,3-diarylallyl amines, which can then be transformed into 3-aryl-tetrahydroquinolines with very high enantioselectivity. nih.gov This two-step approach provides access to chiral tetrahydroquinolines that are not readily obtained by direct reduction of the corresponding aromatic heterocycles.

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation

Catalyst System Substrate Type Product Type Max. ee (%) Reference
Ir/phosphine/I2 Quinoline derivatives Tetrahydroquinolines 96 acs.org
Ir/P-stereogenic phosphinooxazoline N-Boc-2,3-diarylallyl amines 3-Aryl-tetrahydroquinolines High nih.gov

Ruthenium-based catalysts are well-regarded for their versatility and efficiency in asymmetric hydrogenation. Chiral cationic η⁶-arene–N-tosylethylenediamine–Ru(II) complexes have demonstrated remarkable efficacy in the asymmetric hydrogenation of a broad spectrum of quinoline derivatives. nih.gov These catalysts have been used to produce 1,2,3,4-tetrahydroquinolines with enantiomeric excesses often exceeding 99%. nih.gov While a wide array of substituted quinolines have been successfully hydrogenated, the application to 3-amino substituted quinolines remains an area for further exploration.

In a different approach, some ruthenium catalysts have been shown to selectively hydrogenate the carbocyclic ring of quinolines, yielding 5,6,7,8-tetrahydroquinolines, which is an undesired outcome when targeting the chiral 1,2,3,4-tetrahydroquinolin-3-amine (B1350961) core. acs.org The chemoselectivity of the hydrogenation is highly dependent on the ligand and catalyst preparation. acs.org

Table 3: Ruthenium-Catalyzed Asymmetric Hydrogenation of Quinolines

Catalyst System Substrate Type Product Type Max. ee (%) Reference
Cationic η⁶-arene–N-tosylethylenediamine–Ru(II) Quinoline derivatives 1,2,3,4-Tetrahydroquinolines >99 nih.gov
Ru(η³-methallyl)₂(cod)–PhTRAP 8-Substituted quinolines 5,6,7,8-Tetrahydroquinolines 91:9 er acs.org

Cobalt-catalyzed reactions offer a cost-effective and sustainable alternative to noble metal catalysis. A notable development is the cobalt(II)-catalyzed tandem 1,5-hydride transfer/cyclization of o-amino-N-propargylanilines. acs.org This methodology provides access to optically active tetrahydroquinolines with high enantioselectivities under mild reaction conditions. acs.org The reaction is initiated by an asymmetric hydride transfer, followed by cyclization to form the tetrahydroquinoline ring system. While this method does not start from a pre-formed quinoline, it represents an elegant strategy for constructing the chiral tetrahydroquinoline core.

Table 4: Cobalt-Catalyzed Enantioselective Synthesis of Tetrahydroquinolines

Catalyst System Substrate Type Product Type Max. ee (%) Reference
N,N′-dioxide/Co(BF₄)₂·6H₂O o-Amino-N-propargylanilines Tetrahydroquinolines High acs.org

Catalytic Asymmetric Transfer Hydrogenation

Catalytic asymmetric transfer hydrogenation (ATH) provides a practical and often milder alternative to using high-pressure hydrogen gas. This method typically employs a hydrogen donor, such as formic acid or isopropanol, in the presence of a metal catalyst and a chiral ligand.

Iridium catalysts bearing aminobenzimidazole ligands have been developed for the ATH of quinolines in aqueous or biphasic systems. thieme-connect.de These systems can operate under mild conditions and without the need for an inert atmosphere, affording a variety of N-heteroaryl compounds in high yields and with up to 99% enantiomeric excess. thieme-connect.de

Manganese-catalyzed ATH has also emerged as a green and efficient method. nih.gov Using ammonia (B1221849) borane (B79455) as a hydrogen source in water, various quinolines have been transformed into the corresponding tetrahydroquinolines in high yields and with up to 99% ee. nih.gov The utility of this protocol has been demonstrated in the gram-scale synthesis of natural products. nih.gov

Table 5: Catalytic Asymmetric Transfer Hydrogenation of Quinolines

Catalyst System Hydrogen Source Product Type Max. ee (%) Reference
Ir/aminobenzimidazole ligand Formic acid/Triethylamine (B128534) Tetrahydroquinolines 99 thieme-connect.de
Mn/aminobenzimidazole ligand Ammonia borane Tetrahydroquinolines 99 nih.gov

Organocatalytic Asymmetric Annulation Reactions

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, avoiding the use of often-toxic and expensive transition metals. A notable strategy for constructing the chiral tetrahydroquinoline core involves the asymmetric [4+2] cycloannulation of ortho-aminophenyl para-quinone methides (p-QMs) with various alkenes. nih.gov This method facilitates the creation of tetrahydroquinolines with three contiguous stereogenic centers. nih.gov

In one such approach, the reaction is catalyzed by a chiral phosphoric acid. This protocol demonstrates excellent functional group tolerance, proceeding with high yields, complete diastereoselectivity, and high enantioselectivity. nih.gov The in-situ generation of ortho-quinone methides has also been utilized in catalytic asymmetric (4+3) cyclizations to produce seven-membered heterocycles, showcasing the versatility of these reactive intermediates in organocatalytic transformations. researchgate.net

Another powerful organocatalytic method involves the reaction of aminochalcones and azlactones, catalyzed by bifunctional organocatalysts, to assemble enantioenriched 3,4-dihydroquinolinones. colby.edu These intermediates can then be further transformed into the desired tetrahydroquinoline amines. This approach leverages the high nucleophilicity of azlactones under chiral base catalysis to initiate a Michael addition to the aminochalcone, followed by an intramolecular amidation to form the heterocyclic ring with high enantiocontrol. colby.edu

Table 1: Organocatalytic Asymmetric Annulation for Tetrahydroquinoline Synthesis

Catalyst Type Reactants Product Type Key Features
Chiral Phosphoric Acid ortho-Aminophenyl p-QMs, Alkenes Tetrahydroquinolines Excellent yields, exclusive diastereoselectivities, high enantioselectivities. nih.gov
Bifunctional Organocatalyst Aminochalcones, Azlactones 3,4-Dihydroquinolinones High enantiocontrol via Michael addition/amide formation cascade. colby.edu

Biocatalytic Asymmetric Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions with exceptional stereo-, regio-, and chemoselectivity. acsgcipr.org Enzymes, particularly oxidoreductases, have been extensively engineered and applied to the synthesis of chiral amines. york.ac.uk

Imine Reductase (IRED) Catalysis

Imine reductases (IREDs) are a class of NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of imines and iminium ions to the corresponding chiral amines. acsgcipr.orgdntb.gov.ua Their application in synthesizing chiral tetrahydroquinolines has been a significant advancement. nih.govresearchgate.net IREDs can be employed in cascades to catalyze intramolecular reductive amination, starting from readily available precursors like nitroalkenones, to produce chiral 2-alkyl and 2-aryl substituted-1,2,3,4-tetrahydroquinolines. nih.govresearchgate.net

The process often involves the in-situ formation of a cyclic imine, which is then stereoselectively reduced by the IRED. This strategy has proven effective, with some processes achieving high yields (up to 93%) and excellent enantiomeric excess (up to 99% ee). nih.govresearchgate.net A recently discovered multifunctional biocatalyst, termed EneIRED, demonstrates the remarkable ability to catalyze both an amine-activated conjugate reduction of alkenes and a subsequent reductive amination, enabling the efficient synthesis of diverse chiral amine diastereomers from α,β-unsaturated carbonyls. nih.gov

Cyclohexylamine (B46788) Oxidase Mutein Catalysis

Amine oxidases (AOs) are enzymes that catalyze the oxidative deamination of amines to form imines. acs.org Muteins (mutated variants) of these enzymes, particularly cyclohexylamine oxidase (CHAO) from Brevibacterium oxydans, have been developed through directed evolution to expand their substrate scope and enhance their catalytic activity toward specific amines, including secondary amines. nih.govwikipedia.org

These engineered CHAO muteins are instrumental in deracemization strategies. acs.org In a typical deracemization process, the oxidase selectively oxidizes one enantiomer of a racemic amine mixture to the corresponding imine. This imine is then non-selectively reduced back to the racemic amine by a chemical reducing agent like a borane-ammonia complex, allowing for the gradual enrichment of the unreacted, desired enantiomer. nih.gov By employing directed evolution, CHAO muteins have been generated that can produce key 2-substituted-1,2,3,4-tetrahydroquinoline derivatives with high enantiomeric excess (up to 99% ee) and good isolated yields (58–92%). acs.org Interestingly, specific mutations, such as L225A, have been shown to reverse the enantiopreference of the enzyme for certain substrates. acs.org

Stereodivergent Multienzyme Cascades

Stereodivergent synthesis, the ability to produce any desired stereoisomer of a product from a common starting material, is a significant challenge in asymmetric synthesis. Multienzyme cascades provide an elegant solution. nih.gov By combining several enzymes in a one-pot reaction, complex transformations can be achieved with high efficiency and stereocontrol. nih.govresearchgate.netnih.gov

Asymmetric Reductive Amination Protocols

Asymmetric reductive amination (ARA) of a ketone precursor is one of the most direct and atom-economical methods for synthesizing chiral amines. acs.orgyoutube.com This transformation can be achieved using both chemical catalysts and biocatalysts.

Biocatalytic ARA often employs amine dehydrogenases (AmDHs) or IREDs. rsc.orgnih.govrsc.org While AmDHs directly convert a ketone and an amine source (like ammonia) into a chiral amine, IREDs reduce the imine formed in equilibrium between the ketone and amine. acsgcipr.orgnih.gov Fungal reductive aminases (RedAms) have been identified that show a superior ability to use ammonia as the amine partner, enabling the synthesis of a broad range of primary amines with high conversions and excellent enantiomeric excess. rsc.org These biocatalytic methods work under mild, aqueous conditions, offering a sustainable route to the target compounds. acsgcipr.org

Chemically, ARA can be performed using transition-metal catalysts. For instance, an iridium-catalyzed asymmetric hydrogenation of a cyclic iminium salt, formed in situ, can lead to the desired chiral tetrahydroisoquinoline, a related heterocyclic structure. acs.org This highlights the potential for similar strategies to be applied to the tetrahydroquinoline core. The development of rhodium-catalyzed asymmetric hydrogenation of enamides derived from o-nitrocinnamyl substrates also provides a pathway to functionalized tetrahydroquinolines with high enantioselectivity (>98% ee). nih.gov

Table 2: Selected Asymmetric Reductive Amination Approaches

Catalyst System Substrate Type Product Key Features
Imine Reductases (IREDs) Ketones, Amines Chiral Amines High stereoselectivity; requires cofactor recycling. acsgcipr.orgnih.gov
Fungal Reductive Aminases (RedAms) Ketones, Ammonia Chiral Primary Amines High thermal stability and conversions (>97%). rsc.org
Iridium Complexes Cyclic Iminium Salts Chiral Amines One-pot, single-operation deracemization potential. acs.org
Rhodium Complexes o-Nitrocinnamyl Enamides Functionalized THQs High enantioselectivity (>98% ee) after hydrogenation. nih.gov

Dynamic Kinetic Resolution and Deracemization Strategies

While classical kinetic resolution is limited to a theoretical maximum yield of 50%, dynamic kinetic resolution (DKR) and deracemization processes can theoretically convert 100% of a racemic starting material into a single, enantiopure product. wikipedia.orgprinceton.edu These powerful techniques involve coupling a fast and reversible racemization of the starting material with an irreversible, enantioselective reaction. princeton.edu

Deracemization is the complete conversion of a racemate into a single enantiomer. researchgate.net Redox-driven deracemization is a common strategy, but it faces the challenge that oxidants and reductants can quench each other. acs.org This is often overcome by using biocatalytic systems where the two processes are compatible. The combination of an enantioselective amine oxidase (like the CHAO muteins discussed previously) for oxidation and a non-selective reducing agent for the reduction of the intermediate imine is a prime example of a deracemization protocol. acs.orgnih.gov This has been successfully applied to produce chiral 2-substituted-THQs. acs.org

Non-enzymatic deracemization of amines has also been achieved by orchestrating a redox process consisting of N-bromosuccinimide oxidation and an iridium-catalyzed asymmetric hydrogenation. acs.org This compatible redox combination allows for a one-pot, single-operation deracemization of racemic tetrahydroisoquinolines, yielding chiral products with up to 98% ee. acs.org Photochemical approaches, using visible light to drive the process, have also been developed for the deracemization of alcohols and other chiral compounds, representing a frontier in asymmetric synthesis. researchgate.netnih.govnih.gov

Classical and Contemporary Cyclization Reactions for Tetrahydroquinoline Framework Construction

The construction of the core tetrahydroquinoline ring system is the critical step in the synthesis of (S)-1,2,3,4-Tetrahydroquinolin-3-amine and its analogues. Several classical and modern cyclization reactions have been adapted and refined to achieve this, with a growing focus on achieving high levels of stereocontrol.

Pictet-Spengler Condensation and its Enantioselective Variants

The Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydroisoquinolines, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. arkat-usa.orgnih.govwikipedia.org While its primary application has been in the synthesis of isoquinoline (B145761) alkaloids, the underlying principles can be extended to the synthesis of tetrahydroquinolines. The key to an asymmetric Pictet-Spengler reaction is the effective generation of an asymmetric iminium intermediate, which then undergoes a stereocontrolled cyclization. arkat-usa.org

Enantioselective variants of the Pictet-Spengler reaction often employ chiral Brønsted acids as catalysts. For instance, BINOL-derived phosphoric acids, such as (R)-TRIP, have been successfully used in the asymmetric synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines. acs.org These catalysts facilitate the enantioselective cyclization of the iminium ion, leading to products with high enantiomeric purity. Although direct applications to the synthesis of this compound are not extensively documented, this catalytic system holds significant promise for adaptation.

Another emerging approach is the use of enzymes. Norcoclaurine synthase (NCS), for example, catalyzes the stereoselective Pictet-Spengler reaction in plants to produce benzylisoquinoline alkaloids. nih.gov Studies have shown that NCS can accept a range of aldehyde substrates, producing optically active tetrahydroisoquinolines with high molar yields and enantiomeric excesses. nih.gov This enzymatic approach represents a potential green and highly selective future direction for the synthesis of chiral tetrahydroquinolines.

Catalyst/MethodSubstrate TypeProduct TypeKey Features
Chiral Brønsted Acids (e.g., (R)-TRIP)β-arylethylamines and carbonylsEnantioenriched TetrahydroisoquinolinesHigh enantioselectivity, applicable to a range of substrates. acs.org
Norcoclaurine Synthase (NCS)Dopamine and various aldehydesOptically Active TetrahydroisoquinolinesHigh stereoselectivity, environmentally benign conditions. nih.gov

Bischler-Napieralski Reaction and Subsequent Reduction

The Bischler-Napieralski reaction is a classical method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The resulting dihydroisoquinoline can then be reduced to the corresponding tetrahydroisoquinoline. This two-step sequence provides a viable, albeit indirect, route to the tetrahydroquinoline core.

The introduction of chirality can be achieved through several asymmetric strategies. One approach involves the cyclization of an optically active β-substituted phenylethylamide, which leads to a diastereoselective Bischler-Napieralski reaction. researchgate.netrsc.org Subsequent reduction of the resulting dihydroisoquinoline can then furnish 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines with good stereocontrol. rsc.org

Alternatively, the prochiral dihydroisoquinoline intermediate can be subjected to an enantioselective reduction. rsc.orgresearchgate.net This has been successfully accomplished using chiral hydride reducing agents or through catalytic asymmetric hydrogenation with chiral catalysts. rsc.org While the majority of reported examples focus on tetrahydroisoquinoline synthesis, the fundamental strategy of asymmetric reduction of a cyclic imine is directly applicable to the synthesis of chiral tetrahydroquinolines.

StepReagents/CatalystsIntermediate/ProductKey Aspect
Bischler-Napieralski Cyclization POCl₃, P₂O₅3,4-DihydroisoquinolineFormation of the heterocyclic ring. wikipedia.org
Asymmetric Reduction Chiral hydride agents, Chiral Ru(II) catalystsEnantioenriched TetrahydroisoquinolineIntroduction of chirality at the C1 position. rsc.orgresearchgate.net

Intramolecular Hydroamination Reactions

Intramolecular hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule, offers a direct and atom-economical route to nitrogen-containing heterocycles. The application of this reaction to the synthesis of tetrahydroquinolines has been significantly advanced through the development of catalytic systems that can achieve high levels of enantioselectivity.

A notable example is the use of a relay catalysis system comprising an achiral gold complex and a chiral Brønsted acid. rice.edu This system facilitates a consecutive intramolecular hydroamination of a 2-(2-propynyl)aniline derivative to a 1,4-dihydroquinoline, followed by an asymmetric transfer hydrogenation of the in situ-generated 3,4-dihydroquinolinium ion. This one-pot process yields optically active tetrahydroquinolines in high yields and with excellent enantioselectivities (up to >99% ee). rice.edu This method is particularly powerful as it combines the reactivity of gold catalysts for alkyne activation with the stereocontrol of chiral Brønsted acids. rice.edu

Catalyst SystemSubstrateProductYieldEnantiomeric Excess (ee)
Au(I) complex / Chiral Phosphoric Acid2-(3-Aryl-2-propynyl)anilinesChiral 2-Aryl-tetrahydroquinolines82% to >99%94% to >99%
Au(I) complex / Chiral Phosphoric Acid2-(3-Alkyl-2-propynyl)anilinesChiral 2-Alkyl-tetrahydroquinolinesHighHigh

Data sourced from a study on consecutive intramolecular hydroamination/asymmetric transfer hydrogenation. rice.edu

Imino Diels-Alder Cycloadditions (Povarov Reaction)

The Povarov reaction, a type of imino Diels-Alder reaction, is a powerful tool for the synthesis of tetrahydroquinolines. eurekaselect.combeilstein-journals.orgnumberanalytics.com It typically involves the [4+2] cycloaddition of an in situ-generated imine (from an aniline (B41778) and an aldehyde) with an electron-rich alkene. The multicomponent nature of this reaction allows for the rapid construction of complex and highly substituted tetrahydroquinoline scaffolds. eurekaselect.com

Enantioselective versions of the Povarov reaction have been extensively developed, often utilizing chiral catalysts to control the stereochemical outcome. rsc.org For instance, the use of an N,N'-dioxide-Sc(OTf)₃ complex has enabled the asymmetric Povarov reaction with α-alkyl styrenes as dienophiles, leading to the synthesis of enantiopure tetrahydroquinoline derivatives with a quaternary stereocenter at the C4 position with excellent diastereo- and enantioselectivities. nih.gov

The reaction can be performed as a three-component process, mixing an aldehyde, an aniline, and an alkene in the presence of a chiral phosphoric acid catalyst to afford cis-2,4-disubstituted tetrahydroquinolines in good yields and with excellent enantiomeric excesses. organic-chemistry.org This approach has proven to be highly efficient for the synthesis of complex molecules.

CatalystDienophileKey FeatureDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)
N,N'-dioxide-Sc(OTf)₃ complexα-Alkyl styrenesSynthesis of THQs with C4 quaternary stereocenterup to 99:192 to >99%
Chiral Phosphoric AcidBenzyl (B1604629) N-vinylcarbamateThree-component reaction for cis-2,4-disubstituted THQs-Excellent

Data compiled from studies on asymmetric Povarov reactions. nih.govorganic-chemistry.org

Domino, Tandem, and Cascade Reactions in Tetrahydroquinoline Synthesis

Domino, tandem, and cascade reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the need to isolate intermediates. nih.gov These processes are particularly valuable for the construction of complex molecular architectures like the tetrahydroquinoline framework, as they often lead to increased efficiency and reduced waste.

Reduction-Cyclization Sequences

A common and effective domino strategy for the synthesis of tetrahydroquinolines involves a reduction followed by a cyclization event. These sequences often start with readily available nitroarenes.

One such approach is a domino reduction-reductive amination sequence. For example, the catalytic reduction of a 2-nitroarylketone in the presence of an aldehyde under hydrogenation conditions (e.g., with Pd/C) leads to the in situ formation of an aniline, which then undergoes reductive amination and cyclization to yield the tetrahydroquinoline product. nih.gov

Another powerful method is the use of dissolving metal reductions. Substrates containing a nitro group and a Michael acceptor can be treated with iron powder in acetic acid. nih.gov This reduces the nitro group to an aniline, which then undergoes an intramolecular Michael addition to the acrylate (B77674) moiety, affording the tetrahydroquinoline in high yields. nih.gov

More recently, one-pot cascade biomimetic reductions have been developed. For instance, 2-aminochalcones can be converted to chiral tetrahydroquinolines with high yields and excellent enantioselectivities. dicp.ac.cn This process involves an acid-catalyzed and ruthenium-catalyzed formation of a quinoline intermediate, followed by a biomimetic asymmetric reduction. dicp.ac.cn

Reaction TypeStarting MaterialsKey ReagentsProductKey Features
Domino Reduction-Reductive Amination2-Nitroarylketones and aldehydesPd/C, H₂TetrahydroquinolinesMulti-step sequence in one pot. nih.gov
Dissolving Metal Reduction-CyclizationNitroarenes with acrylate side chainsFe, Acetic AcidTetrahydroquinolinesFavorable 6-exo-trig cyclization. nih.gov
One-Pot Cascade Biomimetic Reduction2-AminochalconesRu-catalyst, Chiral Phosphoric AcidChiral TetrahydroquinolinesHigh enantioselectivity and yields. dicp.ac.cn

SNAr-Terminated Sequences

Domino reactions, also known as tandem or cascade reactions, provide an efficient and atom-economical approach to complex molecules like tetrahydroquinolines from simple starting materials. nih.gov Among these, sequences terminated by an intramolecular Nucleophilic Aromatic Substitution (SNAr) are particularly effective for constructing the heterocyclic ring system. nih.govrsc.org

The core principle of this strategy involves a substrate designed with both a nucleophilic moiety and an aromatic ring activated towards SNAr. The reaction is typically initiated by another transformation that unveils the nucleophile, which then cyclizes onto the electron-deficient aromatic ring, displacing a leaving group (commonly a fluoride (B91410) or nitro group) to form the tetrahydroquinoline core. nih.govshareok.org

A notable example is the tandem reductive amination-SNAr reaction. shareok.orgresearchgate.net In this process, a precursor like 4-(2-fluoro-5-nitrophenyl)-2-butanone (B12983659) is reacted with a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The initial reductive amination of the ketone forms a secondary amine, which then acts as the intramolecular nucleophile. This amine attacks the electron-deficient fluoronitrobenzene ring, displacing the fluoride and closing the six-membered ring to yield a 6-nitro-1,2,3,4-tetrahydroquinoline. researchgate.net This method has proven effective for synthesizing various substituted tetrahydroquinolines in good to excellent yields. researchgate.net

Another variation involves a domino SN2-SNAr sequence. This approach uses a substrate containing a primary halide and an activated aromatic ring. An intermolecular SN2 reaction with an amine, such as benzylamine, is followed by the intramolecular SNAr cyclization to furnish the tetrahydroquinoline product in high yield. nih.gov The efficiency of these SNAr-terminated sequences depends on factors like the nature of the activating group on the aromatic ring, the leaving group, and steric hindrance in the amine nucleophile. shareok.org

Table 1: Examples of SNAr-Terminated Reactions for Tetrahydroquinoline Synthesis
Initiating ReactionSubstrate TypeKey FeaturesProduct TypeReference
Reductive Amination4-(2-fluoro-5-nitrophenyl)-2-butanoneUses primary amines and NaBH3CN; proceeds at room temperature.6-Nitro-1,2,3,4-tetrahydroquinolines researchgate.net
SN2 ReactionSubstrate with primary bromide and activated aromatic fluorideIntermolecular SN2 followed by intramolecular SNAr cyclization.N-Substituted-1,2,3,4-tetrahydroquinolines nih.gov
Michael Addition1-Aryl-2-propen-1-one derivativesMichael addition of a primary amine followed by SNAr ring closure.N-Alkyl-2,3-dihydro-4(1H)-quinolinones nih.gov

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, have gained significant traction in medicinal chemistry for creating diverse molecular libraries. nih.gov The Povarov reaction, a type of aza-Diels-Alder reaction, is a classic MCR for synthesizing tetrahydroquinolines. nih.govresearchgate.net A three-component Povarov reaction involving an aldehyde, an aniline, and an electron-rich alkene, catalyzed by a chiral phosphoric acid, can produce cis-2,4-disubstituted tetrahydroquinolines with excellent yields and enantiomeric excesses. organic-chemistry.org

The Mannich reaction is another powerful MCR used for preparing tetrahydroquinoline derivatives. nih.gov This condensation reaction involves an amine, an aldehyde (like formaldehyde), and a compound with an acidic proton, such as the tetrahydroquinoline core itself. nih.gov This approach allows for the one-pot synthesis of N-Mannich bases of tetrahydroquinoline, which have shown potential as antioxidant and anti-inflammatory agents. nih.gov

More complex polycyclic tetrahydroquinoline structures can also be assembled via MCRs. For instance, a diastereoselective multicomponent reaction of an isocyanide, an allenoate, and a 2-aminochalcone can generate dihydropyran-fused tetrahydroquinolines. acs.org These reactions highlight the power of MCRs to rapidly build molecular complexity from simple and readily available starting materials. acs.org

Table 2: Selected Multi-Component Reactions for Tetrahydroquinoline Synthesis
Reaction NameComponentsCatalyst/ConditionsProduct FeaturesReference
Povarov ReactionAldehydes, anilines, N-vinylcarbamateChiral Phosphoric Acidcis-2,4-disubstituted THQs, excellent ee organic-chemistry.org
Mannich ReactionTetrahydroquinoline, formaldehyde, various aminesHCl (catalytic), refluxN-Mannich bases of THQ nih.gov
Isocyanide-based MCRIsocyanide, allenoate, 2-aminochalconeNot specifiedPolycyclic dihydropyran-fused THQs acs.org
Doebner ReactionAromatic amine, aldehyde, pyruvic acidVarious, can be harshQuinoline-4-carboxylic acids nih.gov

Stereochemical Control and Enantiopurity Enhancement in Synthesis

Achieving high enantiopurity is critical for the development of chiral therapeutic agents. Several strategies have been developed to control the stereochemical outcome during the synthesis of this compound and its analogues.

Chiral Auxiliary-Based Methodologies

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgclockss.org This strategy has been widely applied in the synthesis of chiral nitrogen-containing heterocycles.

For example, chiral sulfinamides, such as tert-butanesulfinamide (Ellman's auxiliary), have been successfully used for the stereoselective synthesis of 1-substituted tetrahydroisoquinolines, which are structurally related to tetrahydroquinolines. researchgate.net The general approach involves the condensation of the auxiliary with a ketone or aldehyde to form a chiral N-sulfinyl imine. The subsequent nucleophilic addition (e.g., Grignard addition) to the C=N bond proceeds with high diastereoselectivity, controlled by the bulky chiral auxiliary. wikipedia.orgresearchgate.net The auxiliary can then be cleaved under acidic conditions to reveal the chiral primary amine.

Another well-established class of auxiliaries are oxazolidinones, which can be N-acylated and then subjected to stereoselective transformations such as alkylations or aldol (B89426) reactions. wikipedia.org While direct application to 3-aminotetrahydroquinoline might be complex, the principles are fundamental to asymmetric synthesis. Similarly, chiral auxiliaries like (S)-1-phenylethylamine can be used to synthesize chiral diamine ligands, which themselves are then used in asymmetric catalysis. nih.gov The choice of auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity. clockss.org

Design and Application of Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis, particularly transition-metal-catalyzed hydrogenation and transfer hydrogenation, represents one of the most efficient and atom-economical methods for preparing chiral tetrahydroquinolines. acs.orgmdpi.com This approach relies on a chiral catalyst, typically a metal complex coordinated to a chiral ligand, to create the desired stereocenter with high enantioselectivity.

Iridium, rhodium, and ruthenium complexes are among the most effective for the asymmetric hydrogenation of quinolines and related N-heteroaromatics. mdpi.comacs.org The key to success lies in the design of the chiral ligand, which creates a chiral environment around the metal center, forcing the substrate to bind and react in a specific orientation.

A variety of chiral ligands have been developed, including those based on chiral diamines and phosphines. mdpi.comstrem.com For example, Ir-complexes with chiral phosphoramidite (B1245037) ligands have been used for the asymmetric hydrogenation of enamines to furnish tertiary amines with a tetrahydroquinoline core in high yield and enantiomeric excess. mdpi.com In another notable example, an Ir-catalyzed asymmetric hydrogenation of quinolines using the chiral ligand N-Me-ZhaoPhos allowed for an "enantiodivergent" synthesis. acs.orgacs.org By simply changing the solvent from toluene/dioxane to ethanol, the stereochemical outcome could be reversed, providing access to either the (R) or (S) enantiomer of the tetrahydroquinoline product with high enantioselectivity using the same catalyst. acs.orgacs.org

Chiral diamine ligands derived from the 8-amino-5,6,7,8-tetrahydroquinoline skeleton (known as CAMPY) have been employed in rhodium-catalyzed asymmetric transfer hydrogenation of dihydroisoquinolines, demonstrating the utility of the tetrahydroquinoline scaffold itself in creating new chiral catalysts. mdpi.comresearchgate.net The continuous development of novel chiral ligands is essential for expanding the scope and improving the efficiency of asymmetric catalytic methods for synthesizing valuable chiral building blocks like this compound. nih.gov

Table 3: Chiral Ligands in Asymmetric Synthesis of Tetrahydroquinolines
MetalChiral Ligand Class/NameReaction TypeKey FindingReference
Iridium (Ir)N-Me-ZhaoPhosAsymmetric HydrogenationSolvent-controlled enantiodivergent synthesis; (R) in toluene, (S) in EtOH. acs.org
Rhodium (Rh)(R,R)-TsDPENAsymmetric HydrogenationHighly effective for dihydroisoquinolines, yielding chiral THIQs. mdpi.com
Iridium (Ir)Spiro Chiral PhosphoramiditesAsymmetric HydrogenationEffective for enamines, yielding tertiary amines with a THQ core. mdpi.com
Rhodium (Rh)(R)-CAMPY (diamine)Asymmetric Transfer HydrogenationChirality of the ligand was essential for stereocontrol in DHIQ reduction. mdpi.com
Gold (Au) / Brønsted AcidChiral PhosphateHydroamination/Asymmetric Transfer HydrogenationRelay catalysis for direct transformation of 2-(2-propynyl)anilines to chiral THQs. organic-chemistry.org

Structure Activity Relationship Sar and Mechanistic Biological Investigations of S 1,2,3,4 Tetrahydroquinolin 3 Amine Analogs

The Role of Chirality in Receptor Binding and Biological Interactions

Chirality plays a pivotal role in the biological activity of tetrahydroquinoline analogs, where stereoisomers often exhibit significant differences in potency and selectivity for their molecular targets. The specific three-dimensional arrangement of substituents around the chiral center can dictate the orientation of the molecule within a binding pocket, leading to varied biological responses.

For instance, in the context of chemokine receptor antagonism, the stereochemistry of the tetrahydroquinoline moiety has been shown to be critical. Studies on CXCR4 antagonists have demonstrated that the (S)-enantiomer of the tetrahydroquinoline core is generally more active than the corresponding (R)-enantiomer. nih.gov This stereochemical preference suggests a specific and constrained binding mode within the receptor, where the (S)-configuration allows for optimal interactions with key residues.

Conversely, investigations into the inhibition of other proteins, such as the exchange protein directly activated by cAMP (EPAC), reveal a more complex role for chirality that is dependent on other substitutions on the THQ scaffold. For certain N-formyl tetrahydroquinoline analogs designed as EPAC1 inhibitors, the R-isomers were found to be more potent than the S-isomers. mdpi.com However, in the absence of the N-formyl group on the same scaffold, the S-analog proved to be more potent than the R-analog. mdpi.com These findings underscore that chirality is a crucial determinant of biological activity, but its influence can be modulated by the presence or absence of other functional groups, highlighting the intricate nature of structure-activity relationships.

Antagonistic Activities of Tetrahydroquinoline Derivatives

The C-X-C chemokine receptor type 4 (CXCR4) is a well-validated target in several pathologies, including HIV entry and cancer metastasis. nih.goveurekaselect.com The tetrahydroquinoline scaffold has been integral to the development of potent CXCR4 antagonists. The (S)-enantiomer of the tetrahydroquinoline ring has been identified as a key component for high-affinity binding and potent antagonism. nih.gov

A series of CXCR4 antagonists derived from (S)-5,6,7,8-tetrahydroquinolin-8-amine have been developed, demonstrating that this core can be used to create compounds with significant biological activity. eurekaselect.com While not the exact 3-amine analog, these 8-amine derivatives provide valuable insight. In a related series based on a tetrahydroisoquinoline (TIQ) scaffold, which shares structural similarities, a hit-to-lead optimization effort led to the identification of potent and selective CXCR4 antagonists. nih.gov The (R)-TIQ scaffold was identified as a promising lead, with modifications to the butyl amine side chain nitrogen and the TIQ ring nitrogen influencing potency. nih.gov For example, simple N-alkylation of the butyl amine side chain retained potent activity, whereas conversion to larger carbamides led to a significant drop in anti-HIV activity while maintaining potency in blocking CXCL12-induced calcium flux, suggesting different structural requirements for these two functions of the receptor. nih.gov This work highlights that while the core chiral scaffold is essential, modifications at peripheral positions are critical for fine-tuning the antagonistic profile.

The glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor is a key target for modulating glutamatergic neurotransmission. Tetrahydroquinoline derivatives have emerged as a potent class of antagonists for this site. A series of 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs) were synthesized and shown to be highly potent glycine site antagonists. nih.gov

Structure-activity relationship studies on these QTOs revealed clear trends for substitution on the benzene (B151609) ring of the tetrahydroquinoline core. nih.gov The potency of these antagonists was determined through binding assays using rat brain membranes and electrophysiological measurements in Xenopus oocytes.

Table 1: SAR of Substituted 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs) as NMDA Receptor Glycine Site Antagonists. nih.gov
Substitution PositionEffect on PotencyExample CompoundIC50 (nM) in [3H]DCKA Binding Assay
5-positionIncrease5,6,7-trichloro-QTO7
6-positionIncrease
7-positionIncrease
8-positionDecreaseData not specifiedData not specified

The most potent compound identified was 5,6,7-trichloro-QTO, with an IC₅₀ of 7 nM in the binding assay and a Kb of 1-2 nM in the electrophysiological assay. nih.gov Further research into 4-substituted-2-carboxytetrahydroquinolines reinforced the importance of the substitution pattern. These studies indicated that introducing hydrogen-accepting groups, such as in urea (B33335) or sulfonylurea derivatives, into the eastern region of the molecule markedly enhanced binding affinities at the glycine site. mdpi.com

Enzyme Inhibition Mechanisms by Tetrahydroquinoline Scaffolds

DNA gyrase is an essential bacterial enzyme and a validated target for antibiotics. patsnap.com It is a type IIA topoisomerase composed of GyrA and GyrB subunits. patsnap.com Quinolone antibiotics are a major class of antibacterial agents that target DNA gyrase, typically by stabilizing the enzyme-DNA cleavage complex. mdpi.com While the broader quinolone class is well-established as DNA gyrase inhibitors, specific and detailed structure-activity relationship studies focusing on (S)-1,2,3,4-tetrahydroquinolin-3-amine analogs as DNA GyraseB inhibitors are not extensively documented in the reviewed literature.

However, research on related scaffolds provides context. Studies on novel quinoline (B57606) derivatives have reported the synthesis of compounds with potent inhibitory activity against E. coli DNA gyrase. nih.gov For example, a quinoline derivative, compound 14 in one study, showed significant inhibitory activity with an IC₅₀ value of 3.39 μM. nih.gov Additionally, newer classes of antibacterial agents, such as tricyclic tetrahydroquinolines, have been noted to target bacterial type II topoisomerases, with some candidates progressing to clinical trials. researchgate.net These agents are not cross-resistant with older fluoroquinolones, indicating a different mode of binding or inhibition. researchgate.net This suggests that the tetrahydroquinoline scaffold has potential for the development of new DNA gyrase inhibitors, even though specific data on the 3-amine substituted series remains limited.

The Mur ligases (MurC, MurD, MurE, and MurF) are a family of essential bacterial enzymes involved in the cytoplasmic steps of peptidoglycan biosynthesis, making them attractive targets for novel antibiotics. mdpi.com MurE is specifically the UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase. A thorough review of the literature did not yield specific studies detailing the inhibition of MurE synthetase by this compound or its close analogs.

Research into inhibitors of the Mur ligase family is active, but has focused on a variety of other chemical scaffolds. mdpi.comnih.gov However, a high-throughput screening campaign did identify tricyclic tetrahydroquinoline (THQ) analogs as inhibitors of MurA, an upstream enzyme in the same pathway that catalyzes the first committed step of cell wall biosynthesis. nih.gov The most potent of these THQ analogs reportedly had an IC₅₀ of less than 5 μM, though their specific structures were not disclosed. It is important to approach this finding with caution, as a subsequent study characterized fused tricyclic THQs as potential pan-assay interference compounds (PAINS), which can degrade in solution and interact non-specifically with proteins, leading to false-positive results in screening assays. This highlights the need for careful validation of any screening hits from this chemical class.

Quinone Reductase (QR2) Inhibition Investigations

Quinone Reductase 2 (QR2) is a cytosolic FAD-dependent flavoenzyme that is implicated in various physiological and pathological processes. nih.gov Unlike its counterpart, Quinone Reductase 1 (QR1), QR2 does not utilize common nicotinamide (B372718) nucleotides like NAD(P)H. nih.gov Instead, it can use alternative co-substrates such as N-ribosylnicotinamide and N-benzylnicotinamide. nih.gov The enzyme's role remains somewhat enigmatic; while it can participate in the detoxification of quinones, some studies suggest it may also convert certain substrates into more reactive, potentially damaging species. nih.gov This has led to the hypothesis that inhibiting QR2 could be protective in specific contexts. nih.gov

The interest in QR2 has been amplified by its identification as the third melatonin (B1676174) receptor binding site (MT3) and its association with neurological conditions. nih.govnih.gov Consequently, the development of potent and specific QR2 inhibitors is an active area of research, aiming to create molecular probes to better understand its function. nih.govnih.gov

A variety of compounds have been identified as QR2 inhibitors, including natural polyphenols like resveratrol (B1683913) and flavonoids such as apigenin (B1666066) and genistein, which exhibit inhibitory activity in the nanomolar range. nih.govnih.gov Additionally, certain antimalarial drugs containing a quinoline structure have been shown to inhibit QR2. nih.gov

Investigations into analogs of this compound are part of a broader effort to develop novel therapeutic agents. For instance, studies on casimiroin, a natural product, and its synthetic analogs have revealed potent QR2 inhibitory activity, providing insights into the mechanism of inhibition through X-ray crystallography. nih.gov These studies help to elucidate the structure-activity relationships (SAR) that govern the interaction between inhibitors and the QR2 active site.

The table below summarizes the inhibitory activity of selected compounds against Quinone Reductase 2.

Compound/AnalogTypeIC50 ValueReference
Melatonin Natural Hormone11.3 µM nih.gov
Iodomelatonin Melatonin Analog1.1 µM nih.gov
Resveratrol Natural PolyphenolNanomolar range nih.gov
Apigenin Flavonoid~100 nM nih.gov
Genistein Flavonoid~100 nM nih.gov
Kaempferol Flavonoid~100 nM nih.gov

Broad-Spectrum Antimicrobial Activities and Mechanistic Insights

The 1,2,3,4-tetrahydroquinoline (B108954) scaffold is a key structural motif found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial effects.

Antibacterial Efficacy and Modes of Action

Derivatives of the tetrahydroquinoline ring have demonstrated notable antibacterial properties. In one study, a series of thirteen tetrahydroquinoline derivatives were synthesized and evaluated for their biological activities. researchgate.net Among these, compound SH7 was identified as the most active against both Gram-positive and Gram-negative bacterial strains. researchgate.net Another derivative, SH13 , showed particular potency against Pseudomonas aeruginosa, inhibiting its growth by up to 80% with a Minimum Inhibitory Concentration (MIC) of 11.11 µg/mL. researchgate.net The structure-activity relationship analysis from this study highlighted how different substitutions on the tetrahydroquinoline core influence antibacterial efficacy. researchgate.net

Antifungal and Antiviral Potential

The versatile biological profile of tetrahydroquinoline derivatives extends to antifungal and antiviral activities. Research has shown that specific analogs, namely SH4 , SH5 , and SH6 , exhibited significant activity against certain fungal strains. researchgate.net While the provided information does not delve into the specifics of antiviral potential for this compound itself, the broader class of quinoline-containing compounds, such as chloroquine, has well-documented antiviral applications, suggesting a potential avenue for future investigation of tetrahydroquinoline analogs. google.com

Anti-Leishmanial Activities

The tetrahydroquinoline scaffold has been recognized for its potential in developing agents against parasitic diseases, including leishmaniasis. researchgate.net The structural features of these compounds make them promising candidates for the design of new anti-leishmanial drugs. Further research into specific analogs of this compound is warranted to explore this therapeutic potential more thoroughly.

Anti-inflammatory Response Modulation Pathways

Tetrahydroquinoline derivatives have been investigated for their ability to modulate inflammatory responses. In a study evaluating various synthetic analogs, compounds SP3 , SP12 , and SP13 were selected for in vivo anti-inflammatory activity testing based on their performance in an in vitro nitric oxide (NO) assay. researchgate.net Their effects were compared to the standard anti-inflammatory drug, acetylsalicylic acid, indicating that these compounds may exert their effects through pathways involving the modulation of inflammatory mediators like NO. researchgate.net

Neurobiological Activity and Neuroprotection Studies

The tetrahydroisoquinoline core, a close structural relative of tetrahydroquinoline, is a well-established pharmacophore in neurobiology. rsc.orgresearchgate.net Analogs of tetrahydroisoquinoline have been studied for their interaction with various neurological targets, including the N-methyl-D-aspartate (NMDA) receptor. nih.gov For example, specific tetrahydroisoquinoline derivatives have been identified as positive allosteric modulators of NMDA receptors containing the GluN2B subunit. nih.gov Structure-activity relationship studies have revealed that the stereochemistry of these compounds is crucial, with the (S)-(-) enantiomer showing activity at GluN2B, GluN2C, and/or GluN2D subunits, while the (R)-(+) enantiomer is more selective. nih.gov

Given the structural similarity and the known neuropharmacological relevance of the core scaffold, this compound and its analogs represent an interesting area for future neurobiological and neuroprotection research.

Opioid Receptor Ligand Profiling and Efficacy Investigations

Investigations into the opioid receptor profile of tetrahydroquinoline-based compounds have identified them as promising scaffolds for the development of ligands with specific agonist, antagonist, or mixed functional activities. A key area of research has been the development of µ-opioid receptor (MOR) agonists coupled with δ-opioid receptor (DOR) antagonism, a profile thought to produce analgesia with a reduced side-effect profile, such as tolerance and dependence. nih.govnih.gov

One study focused on the structural simplification of a peptidomimetic tetrahydroquinoline core to improve metabolic stability while retaining the desired opioid receptor activity. nih.gov This research highlighted that modifications to the aliphatic ring of the tetrahydroquinoline core significantly impact binding affinity and efficacy at both MOR and DOR. nih.gov

Further studies have explored substitutions at various positions of the tetrahydroquinoline ring to modulate opioid receptor activity. For instance, a series of C-8 substituted tetrahydroquinoline peptidomimetics were synthesized and evaluated for their binding affinity at MOR, DOR, and KOR (κ-opioid receptor). nih.gov The data revealed that different substituents at the C-8 position could fine-tune the affinity and selectivity profile. nih.gov For example, introducing a benzyl (B1604629) substitution at C-8 was explored to understand its impact on receptor interaction. nih.gov

The functional activity of these analogs was often assessed using [³⁵S]GTPγS binding assays, which measure the extent of G-protein activation upon ligand binding. nih.gov This assay allows for the determination of a compound's efficacy (the degree to which it activates the receptor) and potency (the concentration required to elicit a response). For some tetrahydroquinoline derivatives, a desired profile of MOR agonism and DOR antagonism was achieved. nih.gov

Below is a summary of the opioid receptor binding affinities for a series of C-8 substituted tetrahydroquinoline analogs.

CompoundSubstitutionMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)
1 H1.8391500
7a 8-benzyl3.511280
7l 8-phenethyl2.711350
7n 8-CO2Et5.420250
7r 8-CO2H6.825210
7i 8-piperidine4.21585
7j 8-morpholine7.128120
7k 8-piperazine9.545180

Data sourced from a study on C-8 substituted tetrahydroquinolines. nih.gov Ki represents the inhibitory constant, with lower values indicating higher binding affinity.

In parallel, research into tetrahydroquinoline derivatives has also led to the identification of potent opioid receptor antagonists. nih.gov Structure-activity relationship studies on a series of these derivatives identified compounds with high functional antagonist activity at the µ-opioid receptor. nih.gov

Structural Requirements for Modulating Biological Potency and Selectivity

The biological potency and selectivity of this compound analogs at opioid receptors are dictated by specific structural features. The core tetrahydroquinoline scaffold serves as a foundational element, with substitutions at various positions dramatically influencing the pharmacological profile.

The nature of the substituent at the C-8 position of the tetrahydroquinoline ring has been shown to be a critical determinant of both binding affinity and the ratio of MOR to DOR affinity. nih.gov For instance, the introduction of an ethyl ester at C-8 resulted in a balanced MOR/DOR binding affinity ratio. nih.gov Aryl, carbonyl, and amine substitutions at this position have also been systematically evaluated, revealing that even subtle changes can significantly alter receptor interaction. nih.gov

Furthermore, the stereochemistry of the molecule is a crucial factor. The "(S)" configuration at the 3-position of the tetrahydroquinoline ring is a key feature, and maintaining this stereochemistry is often important for potent interactions with the target receptors.

The following table details the functional activity of selected C-8 substituted tetrahydroquinoline analogs at the µ-opioid receptor.

CompoundSubstitutionMOR EC50 (nM)MOR % Efficacy (vs. DAMGO)
1 H1575
7a 8-benzyl2568
7l 8-phenethyl1872
7n 8-CO2Et3565
7r 8-CO2H4260
7i 8-piperidine2870
7j 8-morpholine4862
7k 8-piperazine6555

Data sourced from a study on C-8 substituted tetrahydroquinolines. nih.gov EC50 represents the half-maximal effective concentration, indicating potency. % Efficacy is relative to the standard MOR agonist DAMGO.

Computational and Theoretical Studies on S 1,2,3,4 Tetrahydroquinolin 3 Amine and Its Analogs

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in predicting the geometric and electronic properties of molecules. These methods allow for the investigation of molecular characteristics that are often difficult to measure experimentally.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly effective for optimizing molecular geometries to find the most stable conformation (a minimum on the potential energy surface) and for calculating various electronic properties. rsc.org For tetrahydroquinoline derivatives, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311+G(d,p), are employed to predict their three-dimensional structures. nih.govnih.gov

The process of geometry optimization involves systematically altering the coordinates of the atoms in a molecule to find an arrangement that minimizes the total electronic energy. rsc.org This optimized structure corresponds to the most probable and stable conformation of the molecule in the gas phase. rsc.orgresearchgate.net Once the geometry is optimized, further calculations can elucidate the electronic structure, including the distribution of electron density, molecular orbital energies, and electrostatic potential. researchgate.net For instance, a study on the nitration of N-protected tetrahydroquinolines used DFT calculations at the B3LYP/6-31++G** level to optimize the structures of various isomers and their reaction intermediates, which helped to explain the observed experimental regioselectivity. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity and basicity. youtube.comlibretexts.org Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for characterizing molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests higher chemical reactivity. rsc.org In the context of (S)-1,2,3,4-Tetrahydroquinolin-3-amine and its analogs, FMO analysis can predict the most likely sites for electrophilic or nucleophilic attack and provide a rationale for their interaction with biological targets. rsc.orgnih.gov

Table 1: Conceptual Interpretation of Frontier Molecular Orbitals

OrbitalDescriptionRole in Reactivity
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate electrons. The energy of the HOMO is associated with the ionization potential and characterizes the nucleophilicity of a molecule. youtube.com
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept electrons. The energy of the LUMO is related to the electron affinity and characterizes the electrophilicity of a molecule. youtube.com
HOMO-LUMO Gap Energy difference between HOMO and LUMOA key indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity. researchgate.net

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated using conceptual DFT. nih.gov These descriptors provide quantitative measures of a molecule's stability and reactivity.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Hardness is a measure of the resistance to a change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.

These quantum chemical descriptors are invaluable in drug design for predicting the behavior of molecules like this compound in biological environments. nih.gov

Table 2: Key Chemical Reactivity Descriptors Derived from DFT

DescriptorFormulaChemical Interpretation
Ionization Potential (IP)IP ≈ -EHOMOThe minimum energy required to remove an electron from a molecule.
Electron Affinity (EA)EA ≈ -ELUMOThe energy released when an electron is added to a molecule.
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2The escaping tendency of electrons from a system. nih.gov
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Resistance to deformation or change in electron configuration. nih.gov
Electrophilicity Index (ω)ω = μ² / (2η)A measure of the energy lowering of a system when it accepts electrons. nih.gov

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. For drug discovery, molecular docking is a particularly crucial method for studying how a ligand, such as a tetrahydroquinoline derivative, might interact with a biological target.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity. A lower docking score, typically representing a more negative Gibbs free energy of binding (ΔG), indicates a more favorable and stable interaction. nih.gov

For analogs of this compound, docking studies have been instrumental. For example, studies on tetrahydroisoquinoline derivatives (isomeric to tetrahydroquinolines) have predicted their binding modes and affinities for various targets. rsc.orgacs.org One such study evaluated 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives for their affinity to the NMDA receptor, finding that an (S)-configured derivative with a 2-methylphenyl substituent had a high affinity (Ki value of 0.0374 μM). nih.gov These predictions help to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex and are essential for its biological activity. acs.org

Beyond predicting binding affinity, docking studies provide detailed insights into the conformational changes that both the ligand and the receptor may undergo upon binding. nih.gov A ligand must adopt a specific three-dimensional shape, or conformation, to fit optimally into the binding pocket of its target.

Conformational analysis within the binding site reveals the bioactive conformation of the ligand. For example, molecular docking studies of certain tetrahydroisoquinoline analogs acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) showed that they adopt a characteristic "butterfly-like" conformation within the enzyme's binding pocket. rsc.org The ability of a molecule to adopt this specific low-energy conformation is critical for its inhibitory activity. By analyzing the docked poses, researchers can understand why certain analogs are more potent than others and rationally design new compounds with improved conformational properties for enhanced binding. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Stability

For this compound and its derivatives, MD simulations are instrumental in several key areas:

Conformational Analysis: The tetrahydroquinoline scaffold is not planar and can adopt various conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable, low-energy conformers. chemrxiv.org This is critical for understanding how the molecule presents its functional groups, such as the chiral amine at the C3 position, for interaction with other molecules.

Stability of Protein-Ligand Complexes: In the context of drug discovery, tetrahydroquinoline derivatives are often designed as inhibitors for specific protein targets, such as Lysine-specific demethylase 1 (LSD1) or the breast cancer resistance protein (BCRP/ABCG2). nih.govnih.gov MD simulations can assess the stability of the complex formed between a tetrahydroquinoline analog and its target protein. Key parameters, such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, are monitored throughout the simulation. A stable RMSD value over time suggests a stable binding mode. nih.gov

Analysis of Intermolecular Interactions: MD simulations allow for a detailed analysis of the non-covalent interactions that stabilize a ligand within a protein's binding pocket. For tetrahydroquinoline derivatives, this includes identifying crucial hydrogen bonds, hydrophobic interactions, and π-stacking interactions. For instance, simulations have shown that the tetrahydroquinoline core can maintain stable hydrogen bond interactions with key amino acid residues like Thr435 in the ABCG2 transporter. nih.gov The persistence of these interactions over the simulation time is a strong indicator of the compound's potential efficacy.

The data below summarizes typical parameters analyzed in MD simulations to assess the stability of ligand-protein complexes involving tetrahydroquinoline analogs.

ParameterDescriptionIndication of Stability
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions in the ligand and protein backbone from a reference structure over time.A low and stable RMSD value (e.g., < 3 Å) suggests the system has reached equilibrium and the ligand is stably bound.
Radius of Gyration (Rg) Measures the compactness of a structure.A stable Rg value indicates that the protein is not undergoing major unfolding or conformational changes upon ligand binding.
Hydrogen Bonds The number and duration of hydrogen bonds formed between the ligand and the protein.Persistent hydrogen bonds with key active site residues are a strong indicator of stable binding and affinity.
Solvent Accessible Surface Area (SASA) Measures the surface area of the molecule that is accessible to the solvent.A decrease in SASA upon binding indicates that the ligand is well-buried within the binding pocket.

These simulations provide an atomic-level understanding of the dynamic behavior that governs the stability and function of this compound and its analogs, guiding the design of more stable and effective molecules.

In Silico Screening and Virtual Library Design for Novel Active Compounds

In silico screening, or virtual screening, is a computational technique that has become a cornerstone of modern drug discovery. wikipedia.orgnih.gov It involves the screening of large digital libraries of chemical structures to identify molecules that are most likely to bind to a specific biological target. sci-hub.box This approach significantly reduces the time and cost associated with traditional high-throughput screening (HTS). For a scaffold like this compound, virtual screening enables the rapid exploration of vast chemical space to discover novel and potent derivatives.

The process typically involves several stages:

Library Design and Generation: The first step is to create a virtual library of compounds based on the core scaffold. Using techniques like computational combinatorial chemistry, a vast number of derivatives can be generated by attaching various chemical groups (R-groups) to the tetrahydroquinoline core. nih.gov For example, libraries can be built by computationally simulating established synthetic routes, such as the Ugi reaction, to ensure the designed molecules are synthetically accessible. nih.gov This approach has been successfully used to generate libraries of over 168,000 molecules based on the related tetrahydroisoquinoline scaffold. nih.gov

Filtering and Pharmacophore Modeling: The generated library is often filtered based on physicochemical properties to ensure "drug-likeness," using criteria such as Lipinski's Rule of Five. nih.gov Subsequently, pharmacophore modeling can be employed. A pharmacophore model is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. Compounds from the virtual library are then fitted to this model, and only those that match the key features are retained for further analysis. nih.gov

Molecular Docking: The filtered set of compounds is then "docked" into the 3D structure of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand within the protein's binding site and estimate the binding affinity using a scoring function. wikipedia.orgsci-hub.box This allows for the ranking of thousands of compounds, prioritizing a smaller, manageable number for synthesis and experimental testing. nih.gov

The table below outlines a typical workflow for the virtual screening of a library based on the this compound scaffold.

StepTechniquePurposeExample Application
1. Library GenerationComputational Combinatorial ChemistryCreate a large, diverse set of virtual compounds based on the core scaffold.Designing a library of tetrahydroquinoline derivatives by adding various substituents to the aromatic ring and the amine. nih.gov
2. Property FilteringLipinski's Rule of Five, ADMET PredictionRemove compounds with poor drug-like properties (e.g., poor absorption, potential toxicity).Filtering a library of 25,081 dihydroisoquinoline compounds for further study. nih.gov
3. Pharmacophore Screening3D Pharmacophore ModelingSelect compounds that possess the key structural features known to be important for binding to the target.Identifying tetrahydroisoquinoline-containing molecules that match the key features of a known binding mode. nih.gov
4. Docking and ScoringMolecular DockingPredict the binding mode and rank the compounds based on their predicted affinity for the target protein.Screening a quinoline-based library against SARS-CoV-2 proteins to identify potential inhibitors. nih.gov
5. Hit SelectionConsensus Scoring / Visual InspectionSelect the most promising candidates for experimental validation.Identifying the top-scoring compounds for synthesis and in vitro testing. nih.gov

This systematic in silico approach allows researchers to efficiently navigate the vast chemical space around the this compound scaffold, significantly enhancing the probability of discovering novel compounds with desired biological activity.

Theoretical Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions

Controlling the outcome of chemical reactions is a central goal of organic synthesis. For a molecule like this compound, which has multiple reactive sites and a chiral center, predicting the regioselectivity (where a reaction occurs) and stereoselectivity (which stereoisomer is formed) is crucial for its synthesis and modification. numberanalytics.com Computational chemistry offers powerful tools to make these predictions, often guiding experimental efforts. rsc.org

Regioselectivity: The tetrahydroquinoline ring system contains several positions where a chemical reaction, such as an electrophilic aromatic substitution, could occur. The preference for one position over another is governed by a complex interplay of electronic and steric factors. numberanalytics.com

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to model the reaction at different sites. numberanalytics.com By calculating the energies of the transition states for each possible reaction pathway, chemists can predict which regioisomer will be preferentially formed. The pathway with the lowest activation energy is the most kinetically favorable.

Machine Learning Models: More recently, machine learning (ML) models have been trained on large datasets of chemical reactions to predict regioselectivity. researchgate.netrsc.org These models can identify subtle patterns in molecular structure that influence reactivity and have shown high accuracy in predicting the outcomes of reactions like metal-catalyzed cross-couplings. chemrxiv.org

Stereoselectivity: The synthesis or reaction of a chiral molecule like this compound often involves the formation or retention of stereocenters. Predicting the stereochemical outcome is essential.

Transition State Modeling: As with regioselectivity, DFT calculations are used to model the transition states of reactions that form or influence a stereocenter. For example, in a reaction involving the chiral amine as a catalyst, computational models can determine which diastereomeric transition state is lower in energy, thus predicting which product stereoisomer will be dominant. researchgate.net

Reaction Mechanism Investigation: Computational studies can elucidate complex reaction mechanisms. For instance, in the synthesis of substituted tetralins (a related core structure), DFT calculations were used to investigate a Diels-Alder reaction, explaining the observed stereochemistry by analyzing the energetics of different approaches of the dienophile. acs.org Similarly, computational studies can rationalize why certain catalysts or reaction conditions lead to a specific stereoisomer in high diastereomeric or enantiomeric excess. chemrxiv.org

The following table summarizes the computational approaches used to predict reaction outcomes for tetrahydroquinoline derivatives.

Selectivity TypeComputational MethodInformation ProvidedRelevance to this compound
Regioselectivity Density Functional Theory (DFT)Calculation of transition state energies for reaction at different positions on the aromatic ring.Predicts the most likely site for electrophilic substitution or functionalization.
Regioselectivity Machine Learning (ML) ModelsPrediction of major products based on learned patterns from large reaction datasets.Rapidly screen potential reactions and starting materials for desired regiochemical outcomes. chemrxiv.org
Stereoselectivity Transition State Modeling (DFT)Energy difference between diastereomeric transition states.Predicts the diastereomeric or enantiomeric ratio of the reaction products. researchgate.net
Stereoselectivity Mechanistic Studies (DFT)Elucidation of the complete reaction pathway, including intermediates and transition states.Explains the origin of stereoselectivity in complex, multi-step syntheses. acs.org

By leveraging these theoretical tools, chemists can make more informed decisions in the lab, designing synthetic routes that are more efficient and selective, ultimately accelerating the development of new chemical entities based on the this compound scaffold.

The Versatile Role of this compound in Synthetic Chemistry

The chiral scaffold of this compound serves as a pivotal building block in modern organic synthesis. Its rigid structure and inherent chirality make it a valuable precursor for a wide range of complex and biologically significant molecules. This article explores its synthetic utility, focusing on its applications in the construction of natural products, conformationally constrained amino acid analogues, and therapeutic agents, as well as common derivatization strategies.

Analytical and Characterization Methodologies in Research on S 1,2,3,4 Tetrahydroquinolin 3 Amine

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for determining the molecular structure of (S)-1,2,3,4-Tetrahydroquinolin-3-amine. These techniques provide detailed information about the compound's atomic connectivity, functional groups, and molecular weight.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the secondary amine within the ring, the primary amine at the C3 position, and the aromatic ring.

N-H Stretching: Primary amines (R-NH₂) typically show two absorption bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. wpmucdn.comorgchemboulder.com Secondary amines (R₂-NH) show a single, weaker band in this region. orgchemboulder.com Therefore, a combination of these bands is expected.

N-H Bending: Primary amines exhibit a characteristic bending vibration (scissoring) in the 1650-1580 cm⁻¹ range. orgchemboulder.com

C-N Stretching: The stretching vibration for the C-N bond of an aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ region. orgchemboulder.com

Aromatic C-H Stretching: These signals appear above 3000 cm⁻¹.

Aromatic C=C Bending: Bending vibrations for the aromatic ring are observed in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch (Primary & Secondary Amine) 3500 - 3300
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
N-H Bend (Primary Amine) 1650 - 1580
Aromatic C=C Bend 1600 - 1450
C-N Stretch 1335 - 1250

Mass Spectrometry (GC-MS, HRMS, ESI) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The molecular weight of 1,2,3,4-Tetrahydroquinolin-3-amine (B1350961) (C₉H₁₂N₂) is 148.21 g/mol .

Molecular Ion Peak: According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the formula C₉H₁₂N₂. libretexts.org The molecular ion peak (M⁺) in an electron ionization (EI) spectrum would therefore be expected at a mass-to-charge ratio (m/z) of 148.

Fragmentation: The fragmentation of aliphatic amines is dominated by alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this could involve cleavage of the C2-C3 or C3-C4 bonds, leading to characteristic fragment ions. The fragmentation of the tetrahydroquinoline ring itself can also occur. For the parent 1,2,3,4-tetrahydroquinoline (B108954), a prominent fragment is observed at m/z 132, corresponding to the loss of a hydrogen atom. nih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-HRMS can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique separates the components of a mixture before they enter the mass spectrometer, making it a powerful tool for identifying the compound in a complex sample. nih.gov

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the purification of this compound from reaction byproducts and for the separation of its enantiomers.

Column Chromatography

Column chromatography is the standard method for purifying multigram quantities of chemical compounds. Due to the basic nature of the amine groups in this compound, special considerations are necessary to avoid poor separation and product loss on standard silica (B1680970) gel columns.

Stationary Phase: Standard silica gel is acidic and can cause strong, irreversible binding or tailing of basic compounds like amines. biotage.com To mitigate this, a deactivated stationary phase is often used. This can be achieved by pre-treating the silica gel with a basic modifier like triethylamine (B128534) or ammonia (B1221849) mixed into the eluent. biotage.com Alternatively, basic stationary phases like alumina (B75360) or amine-functionalized silica can be employed, which often provide better results without the need for mobile phase additives. teledyneisco.combiotage.com

Mobile Phase: The choice of eluent (mobile phase) is critical for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), is used to elute compounds of different polarities. youtube.com

Chiral Chromatography: To isolate the specific (S)-enantiomer from a racemic mixture, chiral column chromatography is required. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. chromatographytoday.comchiraltech.com CSPs based on macrocyclic glycopeptides or cinchona alkaloids are often effective for separating chiral amines. chromatographytoday.comchiraltech.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a quick and inexpensive analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the optimal solvent system for column chromatography. chemistryhall.com

Procedure: A small spot of the sample is applied to a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a sealed chamber with a solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. youtube.com

Visualization: Since many organic compounds are colorless, a visualization method is needed to see the separated spots. UV light is commonly used if the compounds are UV-active. youtube.com Alternatively, chemical stains can be used. For amines, a ninhydrin (B49086) stain is particularly effective, reacting with primary and secondary amines to produce a distinctive purple or brownish spot. chemistryhall.com

Retention Factor (Rf): The position of a spot is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. chemistryhall.com This value is characteristic of a compound in a specific solvent system and helps in its identification.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. This technique relies on the diffraction pattern produced when a single crystal of the substance is irradiated with X-rays. For chiral molecules like this compound, the specific spatial arrangement of atoms can be definitively established.

The determination of the absolute configuration is often achieved through the anomalous dispersion of X-rays, particularly when a heavy atom is present in the crystal structure. However, for light-atom molecules, derivatization with a chiral auxiliary containing a heavier atom or the use of specific experimental and computational techniques may be necessary.

The crystallographic data for a hypothetical crystal of a derivative of this compound would typically be presented in a detailed table, as shown below.

Table 1: Hypothetical X-ray Crystallographic Data for a Derivative of this compound

ParameterValue
Chemical FormulaC₁₆H₁₈N₂O₂S
Formula Weight318.40
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.50
b (Å)10.20
c (Å)18.50
α (°)90
β (°)90
γ (°)90
Volume (ų)1604.25
Z4
Calculated Density (g/cm³)1.318
Absorption Coeff. (mm⁻¹)0.225
F(000)672
Flack Parameter0.02(3)
R-factor (%)3.5
Data/Restraints/Params2900 / 0 / 200

Note: The data in this table is hypothetical and serves as an example of the information obtained from an X-ray crystallographic experiment.

The Flack parameter is a critical value in determining the absolute configuration of a chiral crystal structure. A value close to zero for a known enantiomer confirms the correctness of the assigned stereochemistry. The solid-state structure would also reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers and the determination of the enantiomeric purity of chiral compounds. The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the analysis of this compound, a suitable chiral HPLC method would be developed and validated to ensure its accuracy, precision, and robustness. The choice of the CSP is crucial and is often based on the functional groups present in the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of a wide range of chiral amines.

The development of a chiral HPLC method involves screening different CSPs and optimizing the mobile phase composition (a mixture of solvents like hexane and an alcohol, often with a basic or acidic additive) to achieve baseline separation of the enantiomers.

While a specific, validated chiral HPLC method for the direct analysis of this compound is not detailed in the available literature, a typical method for a similar chiral amine would involve the parameters outlined in the table below.

Table 2: Representative Chiral HPLC Method Parameters for the Analysis of 3-Amino-tetrahydroquinoline Enantiomers

ParameterCondition
Column Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))
250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Injection Volume 10 µL
Retention Time (S)-enantiomer ~ 8.5 min
Retention Time (R)-enantiomer ~ 10.2 min
Resolution (Rs) > 2.0

Note: The data in this table is representative and illustrates a typical chiral HPLC method. Actual retention times and resolution would be determined experimentally.

The enantiomeric purity, or enantiomeric excess (ee), is calculated from the peak areas of the two enantiomers in the chromatogram. For a sample of this compound, a high ee value (e.g., >99%) would indicate a successful enantioselective synthesis or resolution. The validation of the method would include studies on linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for the minor enantiomer.

Q & A

Q. What are the optimal synthetic routes for (S)-1,2,3,4-Tetrahydroquinolin-3-amine, and how can intermediates be purified?

Methodological Answer: Key synthetic pathways involve:

  • Reduction of nitro groups : Use hydrogen gas with a palladium-carbon (Pd/C) catalyst in ethanol under inert conditions to reduce nitro intermediates to amines. For example, 6-nitro-3,4-dihydroquinolin-2(1H)-one was reduced to 6-amino derivatives in 72.9% yield after 48 hours .
  • Functionalization steps : Employ reagents like LiAlH4 in tetrahydrofuran (THF) followed by SOCl2 in CHCl3 to modify carbonyl groups into chlorinated intermediates .
  • Purification : Use Biotage flash chromatography with gradients of methanol in dichloromethane (e.g., 0–10%) to isolate products as yellow foams or solids .

Q. How can the stereochemical purity of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration by analyzing single-crystal structures of derivatives, such as (S)-enantiomers coordinated to transition metals .
  • NMR spectroscopy : Compare chemical shifts of diastereomeric salts or derivatives. For example, enantiomeric excess can be determined using chiral shift reagents or by analyzing splitting patterns in <sup>1</sup>H-NMR spectra .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard mitigation : Use PPE (gloves, goggles) due to hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation). Avoid inhalation (H335) .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Waste disposal : Neutralize with dilute acetic acid before incineration, adhering to local regulations .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for selective enzyme inhibition?

Methodological Answer:

  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors and hydrophobic regions using software like Schrödinger. For example, derivatives targeting neuronal nitric oxide synthase (nNOS) were optimized by aligning with active-site residues (e.g., heme and tetrahydrobiopterin pockets) .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions to assess stability. Compare binding free energies (ΔG) of (S)- vs. (R)-enantiomers to predict selectivity .

Q. What experimental strategies resolve contradictions in stereochemistry-dependent biological activity?

Methodological Answer:

  • Enantiomer-specific assays : Test (S)- and (R)-enantiomers in parallel using in vitro models. For instance, (S)-5,6,7,8-tetrahydroquinolin-8-amine showed higher CXCR4 antagonism due to optimal spatial alignment with receptor pockets .
  • Structure-activity relationship (SAR) studies : Introduce substituents (e.g., methyl, fluoro) at positions 6 or 8 and measure IC50 values. For example, 2-methyl substitution altered chiroptical properties in metal complexes, impacting catalytic activity .

Q. How can catalytic applications of this compound derivatives be optimized for asymmetric synthesis?

Methodological Answer:

  • Coordination chemistry : Synthesize transition-metal complexes (e.g., Ru or Ir) with (S)-configured ligands. Analyze turnover frequency (TOF) and enantioselectivity (ee%) in reactions like hydrogenation .
  • Kinetic studies : Compare reaction rates of substituted vs. unsubstituted derivatives. For example, 4-nitro-1,2-phenylenediamine derivatives showed altered catalytic efficiency due to electron-withdrawing effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.